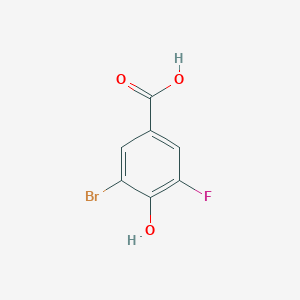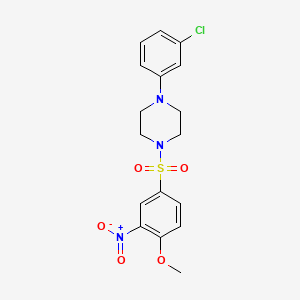![molecular formula C16H16N2O3 B2757425 N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide CAS No. 2411245-06-0](/img/structure/B2757425.png)
N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide, also known as OXA, is a compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. OXA has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further research.
Mécanisme D'action
N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death. N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide has also been found to modulate the expression of various genes involved in oxidative stress and DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide is its selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, its low solubility and stability may pose challenges in its use in lab experiments. Additionally, further research is needed to determine its toxicity and potential side effects.
Orientations Futures
Future research on N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide could focus on its potential applications in cancer therapy and the development of anti-inflammatory drugs. Further studies could also investigate its potential use in combination with other drugs for enhanced efficacy. Additionally, research could focus on improving the solubility and stability of N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide for better use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide involves the reaction of 2-oxo-1,2-dihydroisoquinoline-3-carbaldehyde with propargylamine in the presence of a base catalyst. The resulting product is then reacted with but-2-ynoic acid to yield N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide has been found to exhibit anticancer properties, specifically in the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-5-15(20)17-10-13(19)11-18-9-8-12-6-3-4-7-14(12)16(18)21/h3-4,6-9,13,19H,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJNNBEHLGUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CN1C=CC2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)
![5-(4-Methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)



![8-fluoro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2757355.png)
![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)
![N-ethyl-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B2757359.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2757363.png)
![6-phenyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757364.png)
![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2757365.png)